molecular formula C9H2Cl3F9Ge B12595568 Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-81-6

Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-

Cat. No.: B12595568
CAS No.: 650583-81-6
M. Wt: 460.1 g/mol
InChI Key: LLNJYHMXHWWUCM-UHFFFAOYSA-N
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Description

Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is an organogermanium compound characterized by a germanium (Ge) center bonded to three chlorine atoms and a 2,4,6-tris(trifluoromethyl)phenyl group. The molecular formula is C₉H₃Cl₃F₉Ge, with a molecular weight of 506.06 g/mol (calculated based on analogous compounds in and ). The trifluoromethyl (-CF₃) substituents on the aryl ring confer significant electron-withdrawing effects, which stabilize the germanium center and influence its reactivity. This compound is structurally related to other Group 14 and 15 derivatives, such as stannanes (Sn) and arsenanes (As), but exhibits distinct properties due to germanium’s intermediate electronegativity and larger atomic radius compared to silicon or tin .

Synthetic routes for such compounds likely involve transmetallation or nucleophilic substitution reactions, as seen in the synthesis of (4-chlorophenyl)(trimethyl)germane (86% yield via Grignard reagent methods, ). However, the steric bulk of the 2,4,6-tris(trifluoromethyl)phenyl group may necessitate specialized ligands or catalysts to avoid side reactions .

Properties

CAS No.

650583-81-6

Molecular Formula

C9H2Cl3F9Ge

Molecular Weight

460.1 g/mol

IUPAC Name

trichloro-[2,4,6-tris(trifluoromethyl)phenyl]germane

InChI

InChI=1S/C9H2Cl3F9Ge/c10-22(11,12)6-4(8(16,17)18)1-3(7(13,14)15)2-5(6)9(19,20)21/h1-2H

InChI Key

LLNJYHMXHWWUCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)[Ge](Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of germanium tetrachloride with 2,4,6-tris(trifluoromethyl)phenyl lithium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.

    Substitution: The trichloro group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of compounds containing trifluoromethyl groups in developing antimicrobial agents. For instance, derivatives of N-(trifluoromethyl)phenyl substituted pyrazole have shown significant effectiveness against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated low toxicity to human cells while effectively inhibiting bacterial growth at minimal inhibitory concentrations (MIC) .

Case Study: Antimicrobial Efficacy

A study reported that certain trifluoromethyl-substituted pyrazole derivatives exhibited MIC values as low as 6.25 μg/mL against MRSA strains. The incorporation of trifluoromethyl groups was essential for enhancing the antibacterial properties while maintaining low toxicity profiles .

Catalysis in Organic Reactions

Germane derivatives have been utilized as catalysts in various organic transformations due to their ability to stabilize reactive intermediates. The presence of chlorinated and trifluoromethyl groups allows for selective reactions under mild conditions.

Case Study: Nitrogen Reduction Reaction

Research involving iron-based catalysts with trifluoromethyl substituents has shown improved selectivity in catalyzing nitrogen fixation reactions. The use of such compounds can lead to efficient conversion processes essential for sustainable chemical production .

Synthesis of Functional Materials

The unique properties of germane compounds enable their use in synthesizing advanced materials with specific functionalities. For example, trichloromethyl-trifluoromethyl-benzenes can serve as intermediates in producing polymers and other materials with enhanced thermal stability and chemical resistance.

Table: Summary of Material Applications

Application AreaCompound UsedBenefits
PharmaceuticalsTrifluoromethyl-substituted pyrazolesAntimicrobial efficacy against resistant strains
CatalysisIron(III) complexes with trifluoromethyl groupsSelective nitrogen fixation
Material ScienceTrichloromethyl-trifluoromethyl-benzenesEnhanced thermal stability

Pesticides and Fungicides

Trichloromethyl-trifluoromethyl-benzenes have demonstrated bactericidal and fungicidal properties, making them suitable candidates for agricultural applications. Their effectiveness against various pathogens supports their use in developing new pesticides .

Case Study: Agricultural Use

The synthesis of fungicides utilizing these compounds has been documented, showcasing their role in protecting crops from fungal infections while minimizing environmental impact due to their selective action .

Mechanism of Action

The mechanism of action of Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- involves its interaction with molecular targets through its germanium center and the trichloro[2,4,6-tris(trifluoromethyl)phenyl] group. These interactions can lead to various chemical transformations and biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organogermanes

  • (4-Chlorophenyl)(trimethyl)germane (): Formula: C₉H₁₂ClGe Key Differences: The absence of trifluoromethyl groups and the presence of a methyl-substituted Ge center result in lower thermal stability but higher solubility in nonpolar solvents. The electron-donating methyl groups contrast sharply with the electron-withdrawing -CF₃ groups in the target compound, leading to divergent reactivity in cross-coupling reactions .

Group 14 Analogues (Stannanes)

  • Stannane, Trichloro[2,4,6-tris(trifluoromethyl)phenyl]- ():
    • Formula : C₉H₃Cl₃F₉Sn
    • Key Differences : The tin (Sn) analog has a higher molecular weight (623.23 g/mol) and greater Lewis acidity due to tin’s lower electronegativity. This enhances its utility in radical reactions but reduces hydrolytic stability compared to the germanium derivative .

Group 15 Derivatives (Arsenic and Antimony)

  • Bis(2,4,6-tris(trifluoromethyl)phenyl)arsenic Chloride ():
    • Formula : C₁₈H₆AsClF₁₈
    • Key Differences : The arsenic (As) center forms stronger bonds with the aryl groups, increasing thermal stability (>200°C decomposition). However, arsenic’s toxicity limits its applications compared to the less toxic germanium compound .

Phosphorus-Containing Analogues

  • [2,4,6-Tris(trifluoromethyl)phenyl]phosphanylidenephosphane ():
    • Formula : C₁₈H₄F₁₈P₂
    • Key Differences : The P=P double bond in this compound enables unique redox behavior, unlike the single-bonded Ge-Cl framework. Its applications in catalysis differ significantly, emphasizing electron-deficient systems .

Data Table: Comparative Properties

Compound Central Atom Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Germane, trichloro[2,4,6-tris(CF₃)phenyl]- Ge C₉H₃Cl₃F₉Ge 506.06 Moderate Lewis acidity, high stability Catalysis, materials science
Stannane analog Sn C₉H₃Cl₃F₉Sn 623.23 High Lewis acidity, radical reactivity Organic synthesis
Bis(2,4,6-tris(CF₃)phenyl)arsenic chloride As C₁₈H₆AsClF₁₈ 738.58 Extreme thermal stability High-temperature processes
(4-Chlorophenyl)(trimethyl)germane Ge C₉H₁₂ClGe 217.23 Soluble in hydrocarbons Precursor for Ge nanomaterials

Biological Activity

Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is a chemical compound that has recently garnered attention for its potential biological activities. This article explores the biological properties, synthesis methods, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- features a germanium atom bonded to three chlorine atoms and a phenyl group substituted with three trifluoromethyl groups. The molecular formula is C₁₃H₃Cl₃F₉Ge, with a molecular weight of approximately 460.1 g/mol. The trifluoromethyl groups enhance the electron-withdrawing characteristics of the phenyl ring, which may influence its reactivity and interactions with biological systems.

Synthesis

The synthesis of Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of germanium tetrachloride with 2,4,6-tris(trifluoromethyl)phenyl lithium. This reaction is conducted under controlled conditions to ensure high yield and purity. Industrial adaptations may optimize this route for larger-scale production while maintaining efficiency.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antibacterial activity. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against various bacteria such as Escherichia coli and Bacillus mycoides. These findings suggest that Germane derivatives may also possess similar antimicrobial properties due to their structural characteristics .

Anticancer Activity

Research into the anticancer potential of compounds with trifluoromethyl substitutions has yielded promising results. Compounds similar to Germane have demonstrated cytotoxic effects against several human cancer cell lines. For example, IC50 values for certain trifluoromethyl-substituted compounds were lower than those of standard chemotherapeutics like Doxorubicin. Specific studies revealed that down-regulation of critical genes involved in cancer progression occurred in treated cells .

CompoundCell LineIC50 (μM)Reference
Compound 7PACA244.4
Compound 8PACA222.4
DoxorubicinPACA252.1

The mechanism by which Germane and its derivatives exert their biological effects is an area of active research. The presence of trifluoromethyl groups is believed to enhance lipophilicity and promote interactions with biological targets. Molecular docking studies have indicated potential inhibition of key proteins involved in bacterial resistance and cancer cell proliferation .

Case Studies

  • Antibacterial Activity : A series of aryl-urea derivatives containing trifluoromethyl groups were synthesized and tested for their antimicrobial properties. These studies highlighted the enhanced activity against resistant bacterial strains compared to traditional antibiotics .
  • Anticancer Studies : In vitro studies demonstrated that certain trifluoromethyl-substituted compounds induced apoptosis in cancer cells by modulating gene expression related to tumor growth and survival pathways .

Q & A

Q. What are the optimal synthetic routes for trichloro[2,4,6-tris(trifluoromethyl)phenyl]germane, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves reacting germanium tetrachloride (GeCl₄) with a lithiated 2,4,6-tris(trifluoromethyl)phenyl ligand under inert conditions (e.g., Schlenk line). Key challenges include air sensitivity and steric hindrance from the bulky aryl group. Purification requires recrystallization in non-polar solvents (e.g., hexane) or sublimation under vacuum. Monitoring via 19F^{19}\text{F} NMR can confirm ligand incorporation .

Q. How can X-ray crystallography confirm the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving bond lengths (e.g., Ge–Cl ≈ 2.10–2.15 Å) and angles (e.g., Cl–Ge–Cl ≈ 100–110°). Crystals are grown via slow diffusion of hexane into a dichloromethane solution. Disorder in the trifluoromethyl groups may require refinement with split positions. Example data from analogous compounds: Pd–N = 2.079 Å, Pd–C = 2.047 Å .

Q. What spectroscopic techniques are most effective for characterizing this germane derivative?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR detects CF₃ groups (δ ≈ -60 to -70 ppm). 73Ge^{73}\text{Ge} NMR (if accessible) shows Ge environment (δ ≈ 200–300 ppm).
  • IR : Ge–Cl stretches appear at 400–450 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ fragments) .

Advanced Research Questions

Q. How do steric effects from the tris(trifluoromethyl)phenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky aryl group impedes nucleophilic attack, favoring oxidative addition at the Ge center. Comparative studies with less hindered analogs (e.g., mesityl-substituted germanes) using kinetic profiling (UV-Vis or 19F^{19}\text{F} NMR) reveal rate differences. Computational modeling (DFT) predicts transition-state geometries and steric maps .

Q. What computational methods best predict the electronic structure and Lewis acidity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/def2-TZVP basis set calculates frontier orbitals (HOMO-LUMO gaps) and natural bond orbital (NBO) charges. Lewis acidity is quantified via Gutmann-Beckett parameters using triethylphosphine oxide as a probe in 31P^{31}\text{P} NMR .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : For example, if NMR suggests dynamic behavior (e.g., fluxionality), but X-ray shows a static structure:
  • Perform variable-temperature NMR to detect conformational exchange.
  • Use synchrotron radiation for high-resolution crystallography to capture disorder.
  • Compare with gas-phase electron diffraction for bond-length validation .

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